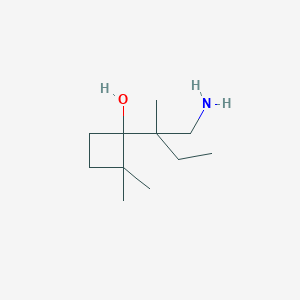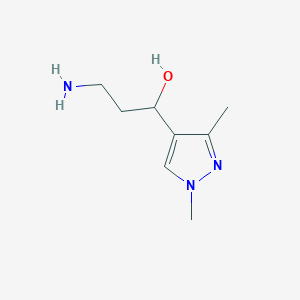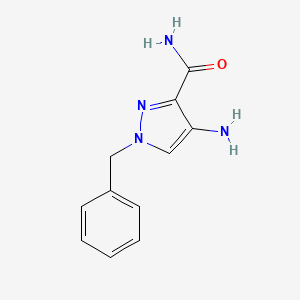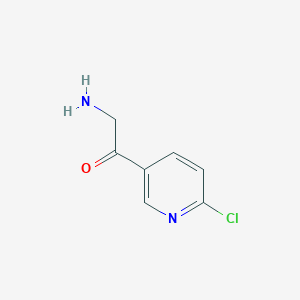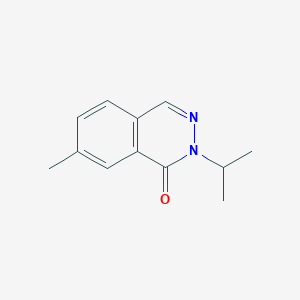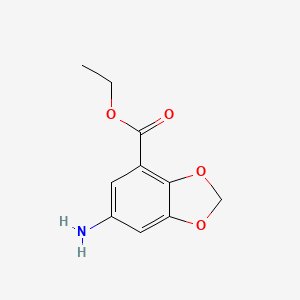![molecular formula C13H27NO B13186983 ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methoxyethyl group, and a methylpropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization. Common synthetic routes include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.
Comparaison Avec Des Composés Similaires
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can be compared with similar compounds such as:
Cyclopentylamines: Compounds with similar cyclopentyl structures but different substituents.
Methoxyethylamines: Compounds with methoxyethyl groups attached to different core structures.
Methylpropylamines: Compounds with methylpropylamine moieties but varying ring structures.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H27NO |
|---|---|
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-12(2)10-14-11-13(8-9-15-3)6-4-5-7-13/h12,14H,4-11H2,1-3H3 |
Clé InChI |
CRDASVROLPWPJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1(CCCC1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
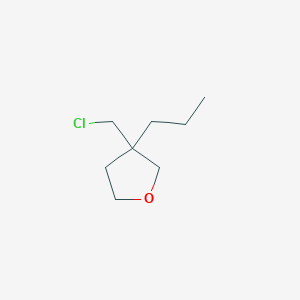
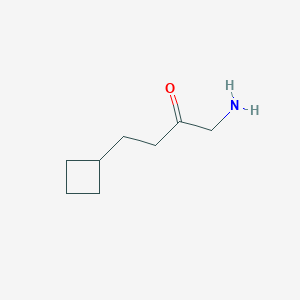

![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
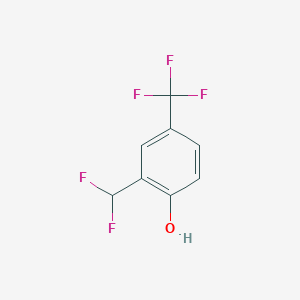
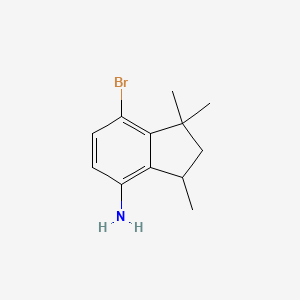
amine](/img/structure/B13186946.png)
